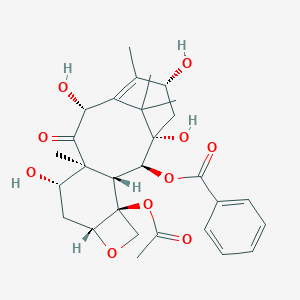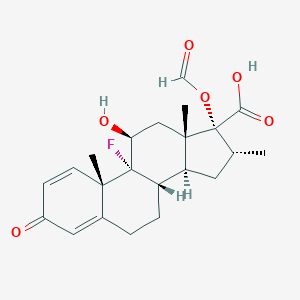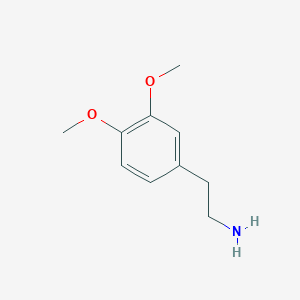
3-O-methylentacapone
Descripción general
Descripción
3-O-methylentacapone is a C-nitro compound that is entacapone in which the phenolic hydroxy group that is meta to the nitro group has been converted into the corresponding methyl ether . It is an aromatic ether, a monocarboxylic acid amide, a nitrile, and a member of 2-nitrophenols .
Molecular Structure Analysis
The molecular formula of 3-O-methylentacapone is C15H17N3O5 . The IUPAC name is (E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide . The molecular weight is 319.31 g/mol .
Aplicaciones Científicas De Investigación
Biochemical Properties and Pharmacological Applications
- 3-O-methylentacapone, as part of entacapone, has been identified as a potent peripherally acting inhibitor of catechol-O-methyltransferase (COMT). It is effective in inhibiting rat duodenum and liver-soluble COMT without affecting other catecholamine metabolizing enzymes. This inhibitor exhibits a reversible, tight-binding type of inhibition and significantly alters catecholamine metabolite concentrations in various tissues, especially after oral dosing. Notably, its penetration into the brain is limited, indicating its peripheral action predominance (Nissinen, Lindén, Schultz, & Pohto, 1992).
Impact on Sugar Transport and Insulin Action
- 3-O-Methylglucose, a related compound, has been used to study insulin's effect on sugar transport in white fat cells. This research demonstrated that 3-O-methylglucose's intracellular distribution and exchange rates are significantly influenced by insulin, highlighting the compound's potential as a tool for understanding insulin action and carbohydrate metabolism in adipose tissue (Vinten, Gliemann, & Osterlind, 1976).
Role in Autophagy and Metabolism
- Compounds like 3-methyladenine, often used in studies as autophagy inhibitors, exhibit multiple effects on metabolism, including glycogen breakdown and modulation of enzyme fluxes in hepatocytes. These findings underscore the multifaceted role of such compounds in cellular processes beyond their primary application as autophagy inhibitors (Caro, Plomp, Wolvetang, Kerkhof, & Meijer, 1988).
Enhancing Levodopa Bioavailability in Parkinson's Disease Models
- Research on 3-O-methyldopa, a metabolite influenced by COMT inhibitors like 3-O-methylentacapone, has shown that such inhibitors can significantly enhance the systemic and central bioavailability of levodopa, a key therapeutic in Parkinson's disease. This enhancement is evident in various brain regions, indicating the potential for improved Parkinson's disease treatment strategies (Bonifácio, Sutcliffe, Torrão, Wright, & Soares-da-Silva, 2014).
Dual Role in Autophagy Modulation
- Studies have revealed that compounds like 3-methyladenine have a dual role in autophagy, both promoting and inhibiting it under different conditions. This highlights the complex regulatory mechanisms of autophagy and the utility of such compounds in studying these processes (Wu, Tan, Shui, Bauvy, Huang, Wenk, Ong, Codogno, & Shen, 2010).
Mecanismo De Acción
Target of Action
(E)-3-O-Methyl Entacapone, also known as 3-O-methylentacapone or Entacapone 3-Methyl Ether, primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the inactivation of catecholamine neurotransmitters and drugs with a catechol structure .
Mode of Action
Entacapone is a selective and reversible inhibitor of COMT . It inhibits COMT in peripheral tissues, altering the plasma pharmacokinetics of levodopa . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), increased and more sustained plasma levodopa concentrations are reached .
Biochemical Pathways
The inhibition of COMT by Entacapone prevents the breakdown and metabolism of levodopa, resulting in an overall increase of levodopa remaining in the brain and body . This enhances the delivery of levodopa to the brain, potentially allowing for a reduction in the therapeutic doses of levodopa and an extension of the dose interval .
Pharmacokinetics
Entacapone is rapidly absorbed after oral administration, with peak time generally reached within 1 hour . It is almost entirely glucuronidated in the liver . Entacapone is eliminated mainly by the kidneys, but also via the biliary route, and enters enterohepatic circulation . The bioavailability of oral entacapone is around 35% .
Result of Action
The primary result of Entacapone’s action is the improvement of the clinical benefits of levodopa plus an aromatic L-amino acid decarboxylase inhibitor when given to patients with Parkinson’s disease experiencing end-of-dose deterioration . Entacapone increases the daily ON time by an average of 1 to 2 hours and correspondingly reduces the daily OFF time in patients with Parkinson’s disease with motor fluctuations .
Propiedades
IUPAC Name |
(E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZRYCCTAIVEQP-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466312 | |
| Record name | Entacapone 3-Methyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-methylentacapone | |
CAS RN |
857629-78-8 | |
| Record name | Entacapone 3-methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857629-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Entacapone 3-methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857629788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Entacapone 3-Methyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenamide, 2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENTACAPONE 3-METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9VF5G2UXT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















